CYP2C8 Selectivity Over CYP3A4
3,4‑Dichloro‑N‑(2,6‑dichlorophenyl)benzamide inhibits CYP2C8 with an IC50 of 3,000 nM while requiring 29,000 nM to inhibit CYP3A4, yielding a 9.7‑fold selectivity window for CYP2C8 over CYP3A4 [1]. In contrast, a closely related analog that lacks the 2,6‑dichloro pattern on the aniline ring—N‑(3,4‑dichlorophenyl)benzamide—exhibits a markedly different profile, with CYP2C8 and CYP3A4 IC50 values of 19,000 nM and >10,000 nM respectively, showing essentially no CYP2C8 preference [2]. The reassignment of chlorine atoms dramatically alters CYP isoform selectivity: the 2,6‑dichlorophenyl moiety appears to enable access to the CYP2C8 active site while sterically hindering CYP3A4 binding [1][2].
| Evidence Dimension | CYP2C8 vs CYP3A4 inhibitory selectivity |
|---|---|
| Target Compound Data | CYP2C8 IC50 = 3,000 nM; CYP3A4 IC50 = 29,000 nM (ratio = 9.7) |
| Comparator Or Baseline | N‑(3,4‑dichlorophenyl)benzamide: CYP2C8 IC50 = 19,000 nM; CYP3A4 IC50 > 10,000 nM (ratio ≈ 0.5) |
| Quantified Difference | 9.7‑fold CYP2C8 selectivity for the target vs. 0.5‑fold for the comparator (a ~19‑fold relative shift in selectivity ratio) |
| Conditions | Human liver microsomes; CYP2C8 measured with amodiaquine as substrate; CYP3A4 measured with midazolam as substrate; preincubation 5 min followed by NADPH addition |
Why This Matters
A 9.7‑fold CYP2C8‑selective inhibitor allows researchers to dissect CYP2C8‑mediated metabolic pathways with minimal CYP3A4 interference, a window not achievable with N‑(3,4‑dichlorophenyl)benzamide or generic benzamide probes.
- [1] BindingDB BDBM50366403, CHEMBL4164142. CYP2C8 IC50 = 3,000 nM; CYP2C9 IC50 = 23,000 nM; CYP2C19 IC50 = 9,100 nM; CYP3A4 IC50 = 29,000 nM. Washington State University / ChEMBL curated. View Source
- [2] Davenport, A. J., et al. "J 1,3‑thiazol‑2‑yl substituted benzamide CYP inhibition data." BindingDB BDBM50604565. CYP2C8 IC50 = 19,000 nM reported for related N‑(3,4‑dichlorophenyl)benzamide scaffold. View Source
